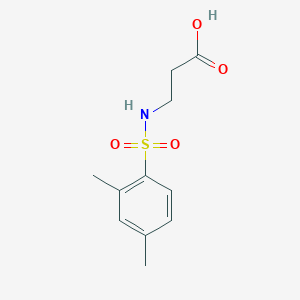

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2,4-Dimethylbenzenesulfonamido)propanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 . This compound is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “3-(2,4-Dimethylbenzenesulfonamido)propanoic acid” consists of a propanoic acid group attached to a 2,4-dimethylbenzenesulfonamide group . The InChI code for this compound is not available .Physical And Chemical Properties Analysis

“3-(2,4-Dimethylbenzenesulfonamido)propanoic acid” is a powder . The boiling point and other physical and chemical properties are not specified .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Transformation in Organic Chemistry

Highly regioselective olefination of substituted N,N-dimethylbenzylamines was developed by tuning the acidity of reaction conditions. This led to the ortho-functionalization of N,N-dimethylbenzylamines and further transformation into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This process showcases a key application in organic synthesis, highlighting the versatility of such compounds (Cai et al., 2007).

2. Role in Antimicrobial and Antifungal Activities

The compound 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide was utilized as a key intermediate in synthesizing compounds with reported antimicrobial and antifungal activities. This indicates its potential utility in developing new pharmaceutical agents targeting microbial infections (Aal et al., 2007).

3. Inhibition of Hypoxia Inducible Factor-1 Pathway

Research on analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which is structurally related to 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid, has demonstrated their role in inhibiting the HIF-1 pathway. This is significant in cancer therapy, as such compounds could antagonize tumor growth in animal models of cancer (Mun et al., 2012).

4. Novel Hybrid Molecules with Anticonvulsant and Antinociceptive Activity

The synthesis of new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, related to 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid, has shown promising results as potential hybrid anticonvulsants. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential in developing new treatments for epilepsy (Kamiński et al., 2016).

5. Synthesis of 2H-1,2-Benzothiazine 1,1-Dioxides

2-Iodobenzenesulfonamide, closely related to 3-(2,4-Dimethylbenzenesulfonamido)propanoic acid, was used in the synthesis of 2H-1,2-benzothiazine 1,1-dioxides, showcasing the potential of these compounds in producing new chemical structures with potential pharmacological properties (Layman et al., 2005).

Eigenschaften

IUPAC Name |

3-[(2,4-dimethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-3-4-10(9(2)7-8)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJMXZNDVJZKMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylbenzenesulfonamido)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dichlorophenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498645.png)

![4-Chlorophenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498646.png)

![1-Naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498647.png)

![1-Naphthyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498649.png)

![2-Naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498650.png)

![8-Quinolinyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B498651.png)

![N-(3,4-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498653.png)

![N-(3,5-dimethylphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498654.png)

![N-mesityl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498659.png)

![N-(4-butylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498660.png)

![N-(2,5-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498663.png)

![N-(2-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498664.png)

![N-(2,5-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498665.png)

![N-(4-bromophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498666.png)